2,3,4-Trifluorophenylboronic acid
Overview
Description
2,3,4-Trifluorophenylboronic acid is a boronic acid derivative where the phenyl ring is substituted with fluorine atoms at the 2nd, 3rd, and 4th positions. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of fluorine atoms can significantly alter the physical and chemical properties of the compound, such as acidity and reactivity, due to the strong electronegativity of fluorine.
Synthesis Analysis
The synthesis of fluorinated phenylboronic acids often involves the use of Grignard reagents, as seen in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, which is closely related to the target molecule . Although the specific synthesis of 2,3,4-trifluorophenylboronic acid is not detailed in the provided papers, the methodologies described for related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an aromatic ring. The trifluoromethyl group in trifluoromethylphenylboronic acids does not interact with the boronic moiety as a hydrogen bond acceptor or a lone-electron pair donor . The introduction of fluorine atoms affects the acidity and can influence the molecular conformation due to steric and electronic effects.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions. The presence of ortho-substituents, as in 2,4-bis(trifluoromethyl)phenylboronic acid, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions . Trifluorophenylboronic acids may also participate in other reactions, such as hydrometallation and aldol-type reactions, as suggested by the properties of tris(pentafluorophenyl)borane .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluorophenylboronic acids are influenced by the fluorine substituents. The acidity of these compounds can be determined by spectrophotometric and potentiometric methods, with the ortho isomer being less acidic due to steric hindrance . The introduction of the -OCF3 group in related compounds affects acidity and can form intramolecular hydrogen bonds . The resistance to protodeboronation is another important property, indicating the stability of the boronic acid in various conditions .
Relevant Case Studies
Case studies involving trifluorophenylboronic acids often focus on their application in organic synthesis and medicinal chemistry. For instance, the antibacterial activity of (trifluoromethoxy)phenylboronic acids against Escherichia coli and Bacillus cereus has been evaluated, showing potential for pharmaceutical applications . Additionally, the use of trifluorophenylboronic acids in Pd-catalyzed functionalization of arylboronic acids demonstrates their utility in creating diverse organic molecules .
Scientific Research Applications
1. Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies
This research provides a comprehensive scientometric review of studies on 2,4-D herbicide toxicity. It focuses on the mutagenicity and toxicology of 2,4-D, using Web of Science data to summarize and quantitatively visualize the development of this field. The review highlights the significant contributions from the USA, Canada, and China in this research area, with studies often focused on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in aquatic species, and molecular imprinting techniques (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, though not the same as 2,3,4-Trifluorophenylboronic acid, is closely related due to the presence of fluorinated components. The review discusses its use in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and more. Its high protonating power and low nucleophilicity make it a versatile reagent in synthesizing new organic compounds (Kazakova & Vasilyev, 2017).
3. Microbial Degradation of Polyfluoroalkyl Chemicals
This review focuses on the environmental biodegradability studies of polyfluoroalkyl chemicals, which are related to 2,3,4-Trifluorophenylboronic acid due to the presence of fluorine. It discusses the degradation pathways, half-lives of precursors, defluorination potential, and degradation intermediates and products, providing an updated knowledge on quantitative and qualitative relationships between precursors and perfluoroalkyl carboxylic and sulfonic acids (Liu & Avendaño, 2013).
Safety And Hazards
2,3,4-Trifluorophenylboronic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
(2,3,4-trifluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIPVVEERQWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382556 | |
Record name | 2,3,4-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorophenylboronic acid | |
CAS RN |
226396-32-3 | |
Record name | 2,3,4-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.